9-[(2,6-Dichlorophenyl)methyl]-6-pyridin-3-yloxypurine
Overview
Description
9-[(2,6-Dichlorophenyl)methyl]-6-pyridin-3-yloxypurine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a purine ring system, which is further substituted with a pyridin-3-yloxy group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2,6-Dichlorophenyl)methyl]-6-pyridin-3-yloxypurine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of the 2,6-dichlorophenyl intermediate. This can be achieved through the chlorination of a suitable phenyl precursor using reagents such as chlorine gas or thionyl chloride.
Attachment of the Purine Ring: The next step involves the introduction of the purine ring system. This can be accomplished through a nucleophilic substitution reaction, where the dichlorophenyl intermediate reacts with a purine derivative in the presence of a base such as potassium carbonate.
Introduction of the Pyridin-3-yloxy Group: The final step involves the attachment of the pyridin-3-yloxy group to the purine ring. This can be achieved through an etherification reaction using a pyridin-3-ol derivative and a suitable activating agent such as triphenylphosphine and diethyl azodicarboxylate (DEAD).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-[(2,6-Dichlorophenyl)methyl]-6-pyridin-3-yloxypurine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
9-[(2,6-Dichlorophenyl)methyl]-6-pyridin-3-yloxypurine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9-[(2,6-Dichlorophenyl)methyl]-6-pyridin-3-yloxypurine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Purine Derivatives: Compounds such as caffeine and theobromine, which share the purine ring system.
Uniqueness
The uniqueness of 9-[(2,6-Dichlorophenyl)methyl]-6-pyridin-3-yloxypurine lies in its specific combination of structural features, which confer distinct chemical and biological properties. Unlike diclofenac, which is primarily used as an anti-inflammatory agent, this compound has broader applications in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
9-[(2,6-dichlorophenyl)methyl]-6-pyridin-3-yloxypurine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O/c18-13-4-1-5-14(19)12(13)8-24-10-23-15-16(24)21-9-22-17(15)25-11-3-2-6-20-7-11/h1-7,9-10H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQISBSRHUQEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN=C3OC4=CN=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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